Cas no 129098-55-1 ((s)-2-((4-bromophenoxy)methyl)oxirane)
(s)-2-((4-bromophenoxy)methyl)oxirane Chemical and Physical Properties
Names and Identifiers
-
- (s)-2-((4-bromophenoxy)methyl)oxirane
- 2-[(4-BROMOPHENOXY)METHYL]OXIRANE
- (2S)-2-[(2-nitrophenoxy)methyl]oxirane
- (2S)-2-[(2-nitrophenoxy)-methyl]oxirane
- (2S)-3-(2-Chlorophenoxy)-1,2-epoxypropane
- (S)-(-)-1,2-Dodecanediol
- (S)-(+)-1-(2-chlorophenoxy)-2,3-epoxypropane
- (S)-(+)-1,2-dodecanediol
- (S)-1,2-epoxy-3-(2-chlorophenoxy)propane
- (S)-1,2-epoxy-3-(o-nitrophenoxy)propane
- (S)-2-(4-bromophenoxymethyl)oxirane
- (S)-2,3-epoxypropyl o-tolyl ether
- (S)-4-bromophenyl glycidyl ether
- AC1MBZEL
- I14-45533
- KB-03602
- Oxirane, 2-[(4-bromophenoxy)methyl]-, (2S)-
- F53322
- MFCD08752559
- SCHEMBL1513422
- (2S)-2-[(4-bromophenoxy)methyl]oxirane
- starbld0018312
- 129098-55-1
- YKUYKENINQNULY-SECBINFHSA-N
- (S)-2-((4-Bromo-phenoxy)methyl)oxirane
- (s)-2-(4-bromo-phenoxymethyl)-oxirane
-
- MDL: MFCD08752559
- Inchi: 1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1
- InChI Key: YKUYKENINQNULY-SECBINFHSA-N
- SMILES: BrC1C=CC(=CC=1)OC[C@@H]1CO1
Computed Properties
- Exact Mass: 227.97857
- Monoisotopic Mass: 227.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 21.8Ų
Experimental Properties
- PSA: 21.76
(s)-2-((4-bromophenoxy)methyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04204-5g |
(s)-2-((4-bromophenoxy)methyl)oxirane |
129098-55-1 | 95% | 5g |
$300 | 2023-09-07 | |
| Chemenu | CM590456-1g |
(S)-2-((4-bromo-phenoxy)methyl)oxirane |
129098-55-1 | 95%+ | 1g |
$1372 | 2023-03-07 | |
| Chemenu | CM590456-5g |
(S)-2-((4-bromo-phenoxy)methyl)oxirane |
129098-55-1 | 95%+ | 5g |
$623 | 2024-08-02 | |
| eNovation Chemicals LLC | K71721-5g |
(S)-2-((4-BROMOPHENOXY)METHYL)OXIRANE |
129098-55-1 | 95% | 5g |
$585 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539243-5g |
(S)-2-((4-bromophenoxy)methyl)oxirane |
129098-55-1 | 98% | 5g |
¥4862.00 | 2024-08-09 | |
| eNovation Chemicals LLC | K71721-5g |
(S)-2-((4-BROMOPHENOXY)METHYL)OXIRANE |
129098-55-1 | 95% | 5g |
$585 | 2025-02-25 | |
| eNovation Chemicals LLC | D920603-5g |
(S)-2-[(4-Bromophenoxy)methyl]oxirane |
129098-55-1 | 95% | 5g |
$630 | 2023-09-03 | |
| eNovation Chemicals LLC | K71721-5g |
(S)-2-((4-BROMOPHENOXY)METHYL)OXIRANE |
129098-55-1 | 95% | 5g |
$585 | 2024-05-25 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04204-25g |
(s)-2-((4-bromophenoxy)methyl)oxirane |
129098-55-1 | 95% | 25g |
$1000 | 2023-09-07 |
(s)-2-((4-bromophenoxy)methyl)oxirane Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on (s)-2-((4-bromophenoxy)methyl)oxirane
Chemical Profile of (S)-2-((4-bromophenoxy)methyl)oxirane (CAS No. 129098-55-1)
(S)-2-((4-bromophenoxy)methyl)oxirane, identified by its CAS number 129098-55-1, is a significant compound in the field of chiral chemistry and pharmaceutical research. This enantiomerically pure oxirane derivative features a stereocenter at the carbon atom adjacent to the epoxide ring, making it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of (S)-2-((4-bromophenoxy)methyl)oxirane consists of an epoxide group linked to a brominated phenyl ring and a methyl group. The presence of the bromine substituent on the aromatic ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other organic transformations. These properties make it a versatile building block in medicinal chemistry.
In recent years, there has been growing interest in the applications of this compound in drug discovery and development. Its chiral center and reactive functional groups provide a unique platform for designing enantiomerically pure drugs with improved pharmacological profiles. For instance, studies have demonstrated its utility in synthesizing novel antiviral and anticancer agents, where the precise stereochemistry is crucial for efficacy and minimal side effects.
One of the most compelling aspects of (S)-2-((4-bromophenoxy)methyl)oxirane is its role in asymmetric synthesis. The enantiopure nature of this compound allows researchers to selectively produce one enantiomer over another, which is essential for developing drugs that interact specifically with biological targets. This approach has led to significant advancements in the field of organocatalysis, where chiral auxiliaries or catalysts are used to induce stereoselective transformations.
Recent research has also highlighted the potential of (S)-2-((4-bromophenoxy)methyl)oxirane in polymer chemistry. Its ability to undergo ring-opening polymerization makes it a promising monomer for creating novel polymers with tailored properties. These polymers could find applications in drug delivery systems, where controlled release mechanisms are critical for therapeutic efficacy.
The synthesis of (S)-2-((4-bromophenoxy)methyl)oxirane typically involves stereocontrolled reactions that establish the (S)-configuration at the stereocenter. Advanced synthetic methodologies, such as transition-metal-catalyzed asymmetric reactions, have been employed to achieve high enantioselectivity. These methods not only improve yield but also reduce unwanted byproducts, making the process more sustainable and efficient.
In conclusion, (S)-2-((4-bromophenoxy)methyl)oxirane (CAS No. 129098-55-1) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for chemists and researchers working on cutting-edge drug development and advanced materials. As research continues to evolve, the potential uses of this compound are likely to expand even further, driving innovation across multiple scientific disciplines.
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